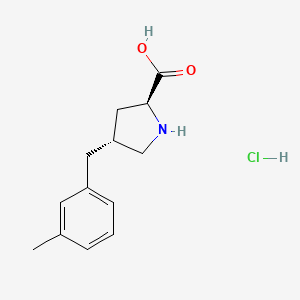

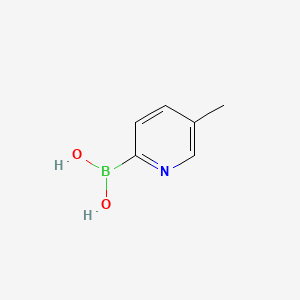

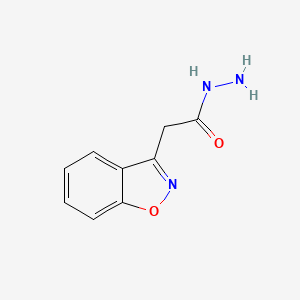

2-(1,2-Benzoxazol-3-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various acetohydrazide derivatives has been a subject of interest due to their potential biological activities. For instance, Schiff base derivatives and their oxazepine counterparts were synthesized from 2-(1H-benzo[d][1,2,3]triazol-1-yl) acetohydrazide using microwave irradiation, which proved to be an efficient method for forming these compounds . Similarly, novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide were synthesized and characterized, contributing to the heterocyclic compounds database . Additionally, 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were prepared by reacting with various substituted aldehydes, yielding products with significant antimicrobial activity .

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a biologically active molecule, was determined using X-ray diffraction and quantum chemical calculations. The study revealed five conformers and the influence of intermolecular interactions, such as hydrogen bonding, on the molecule's dynamics . In another study, the structure of a novel heterocycle was confirmed using nuclear magnetic resonance and X-ray diffraction, showcasing the utility of these techniques in elucidating molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetohydrazide derivatives often include condensation reactions, as seen in the formation of Schiff bases and their subsequent reaction with maleic anhydride to yield oxazepine derivatives . The reactivity of 2-(benzothiazol-2'-ylthio)acetohydrazide with acetylacetone to afford novel heterocyclic compounds further exemplifies the diverse chemical transformations these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives can be influenced by their molecular structure. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols resulted in conjugates with variable properties, demonstrating the impact of chemical modifications on the physicochemical characteristics of these compounds . The synthesized compounds' purity and identity were often confirmed using techniques like TLC, melting point determination, and various spectroscopic methods, including IR, 1H-NMR, and UV-visible spectra .

Applications De Recherche Scientifique

- Synthetic Organic Chemistry

- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- Antimicrobial and Anticancer Activity

- Application : A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .

- Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

- Results : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .

- Synthesis of 1-benzoxazolyl-o-carboranes

- Application : Benzoxazole derivatives have been used in the synthesis of 1-benzoxazolyl-o-carboranes .

- Methods : An FeCl3-catalyzed aerobic oxidation reaction was demonstrated for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h .

- Results : The reaction gave a yield of 50–96% depending on substitution .

Safety And Hazards

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUBJBUOPNSVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376937 |

Source

|

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

CAS RN |

23008-70-0 |

Source

|

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.